molecular formula C8H16N2O4 B13689826 Trans-2,6-dimethylpiperazine oxalate

Trans-2,6-dimethylpiperazine oxalate

Cat. No.: B13689826
M. Wt: 204.22 g/mol
InChI Key: SGDBJISJUXHDLI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2,6-dimethylpiperazine oxalate typically involves the reaction of 2,6-dimethylpiperazine with oxalic acid. One common method includes the slow evaporation technique at room temperature, where a molar ratio of 3:2 mix of oxalic acid and 2,6-dimethylpiperazine is used . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Trans-2,6-dimethylpiperazine oxalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction can produce simpler amine compounds .

Scientific Research Applications

Trans-2,6-dimethylpiperazine oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2,6-dimethylpiperazine oxalate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other noncovalent interactions with biomolecules, influencing their structure and function. Molecular docking studies have shown that it can bind to certain proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-2,6-dimethylpiperazine oxalate is unique due to its specific substitution pattern and the presence of the oxalate group. This gives it distinct chemical properties and reactivity compared to other piperazine derivatives .

Properties

IUPAC Name

2,6-dimethylpiperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.C2H2O4/c1-5-3-7-4-6(2)8-5;3-1(4)2(5)6/h5-8H,3-4H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDBJISJUXHDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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